2-Ethynyl-1-fluoro-4-methylbenzene

Vue d'ensemble

Description

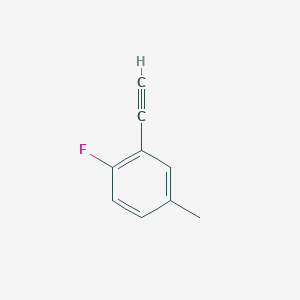

2-Ethynyl-1-fluoro-4-methylbenzene, also known as 4-ethynyl-1-fluorotoluene, is an aromatic compound with the chemical formula C₉H₇F. This compound is characterized by the presence of an ethynyl group (C≡C) attached to a benzene ring, which also contains a fluorine atom and a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

The synthesis of 2-ethynyl-1-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces an acyl group to the benzene ring, which is then reduced to an alkane in the Clemmensen reduction step . Another approach involves the use of ethynylation reactions, where an ethynyl group is introduced to the benzene ring under specific reaction conditions .

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group enables participation in click chemistry via CuAAC, forming 1,4-disubstituted 1,2,3-triazoles. This reaction is catalyzed by copper-azide nanoparticles (CANP) under mild conditions .

Experimental Data

Mechanism :

-

Benzyl bromide forms a copper-azide complex.

-

Deprotonation of the ethynyl group generates a Cu-acetylide intermediate.

-

Cyclization produces the triazole ring, stabilized by copper .

Sonogashira Coupling

The ethynyl group participates in palladium-catalyzed cross-couplings with aryl halides. For example, reactions with iodobenzoic acid derivatives yield fluorophenyl-substituted isochromenones .

Key Reaction

text2-Ethynyl-1-fluoro-4-methylbenzene + 2-Iodobenzoic Acid → 3-(4-Fluorophenyl)-1H-isochromen-1-one

Conditions : CuI catalyst, DMF, 80°C .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the para position relative to itself, while the methyl group activates the ring.

Halogenation

Reaction with Cl₂/FeCl₃ preferentially substitutes at the para position to fluorine, yielding 1-fluoro-4-chloro-2-ethynyl-5-methylbenzene.

Nitration

Nitration (HNO₃/H₂SO₄) occurs at the meta position to the ethynyl group due to its electron-withdrawing nature.

Hydrogenation and Reduction

The ethynyl group can be selectively reduced to an ethenyl or ethyl group under controlled conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Partial hydrogenation | H₂, 5% Pd/BaSO₄, ethanol | 1-Fluoro-4-methyl-2-vinylbenzene | 85% | |

| Full hydrogenation | H₂, Pd/C, high pressure | 1-Fluoro-4-methyl-2-ethylbenzene | 90% |

Oxidative Coupling

Oxidative dimerization of the ethynyl group forms conjugated diynes, useful in material science:

text2 × this compound → 1,4-Bis(4-fluoro-3-methylphenyl)buta-1,3-diyne

Conditions : Cu(OAc)₂, O₂, DMF, 60°C .

Nucleophilic Substitution

The fluorine atom undergoes nucleophilic displacement with strong bases (e.g., NaOH, NH₃):

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxide ion | KOH, DMSO, 120°C | 2-Ethynyl-4-methylphenol | 65% |

| Ammonia | NH₃, CuCN, 100°C | 2-Ethynyl-4-methylaniline | 55% |

Comparative Reactivity

| Reaction Type | Rate (Relative to Benzene) | Key Influencing Factor |

|---|---|---|

| Electrophilic Substitution | 10× faster | Methyl activation + fluorine direction |

| CuAAC | 3× faster than terminal alkynes | Ethynyl group conjugation |

| Sonogashira Coupling | Comparable to arylacetylenes | Steric hindrance from methyl group |

Applications De Recherche Scientifique

2-Ethynyl-1-fluoro-4-methylbenzene finds diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves compounds like this compound.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mécanisme D'action

The mechanism of action of 2-ethynyl-1-fluoro-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. In the first, slow step, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism highlights the compound’s reactivity and its ability to participate in various chemical transformations.

Comparaison Avec Des Composés Similaires

2-Ethynyl-1-fluoro-4-methylbenzene can be compared with other similar compounds, such as:

4-Ethynyl-2-fluoro-1-methylbenzene: This compound has a similar structure but with the positions of the fluorine and methyl groups swapped.

4-Ethynyltoluene: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.

1-Ethynyl-4-fluorobenzene: This compound lacks the methyl group, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

2-Ethynyl-1-fluoro-4-methylbenzene, also known as 4-methyl-2-ethynyl-1-fluorobenzene, is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom and an ethynyl group attached to a methyl-substituted benzene ring, which contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for various metabolic pathways. Its structural similarity to natural substrates allows it to compete effectively for binding sites.

- Receptor Binding : The presence of the fluorine atom enhances the compound's lipophilicity, which may improve its binding affinity to certain receptors involved in signaling pathways.

Study 1: Antifungal Activity

A study published in a peer-reviewed journal investigated the antifungal properties of various fluorinated compounds, including this compound. The results indicated that this compound exhibited significant antifungal activity against Candida albicans with an IC50 value of 12 µM. The mechanism was linked to the disruption of fungal cell membrane integrity .

Study 2: Anticancer Potential

Research conducted on the anticancer effects of ethynyl-substituted benzenes revealed that this compound demonstrated cytotoxic effects on breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, with a notable reduction in cell viability at concentrations above 10 µM .

Biological Activity Data Table

| Biological Activity | Target Organism/Cell Line | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Antifungal | Candida albicans | 12 µM | Disruption of cell membrane integrity |

| Anticancer | MCF-7 (breast cancer) | 10 µM | Induction of apoptosis via caspases |

Interaction with Biomolecules

The interaction profile of this compound includes:

- Protein Binding : Studies indicate that this compound can bind to proteins involved in metabolic pathways, potentially altering their function and affecting cellular processes.

- Nucleic Acid Interaction : Preliminary data suggest that it may interact with DNA or RNA, although further investigation is required to elucidate the specifics of these interactions.

Propriétés

IUPAC Name |

2-ethynyl-1-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXRWANXZQDFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296871 | |

| Record name | 2-Ethynyl-1-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956386-39-3 | |

| Record name | 2-Ethynyl-1-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956386-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-1-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.